Ethyl 2-cyano-2-(2-cyanophenyl)acetate is an organic compound notable for its unique structure, which includes both cyano and ester functional groups. Its molecular formula is and it has a molecular weight of 214.22 g/mol. This compound is classified under the category of cyanoacetic esters, which are significant in organic synthesis and pharmaceutical applications.
Source: Ethyl 2-cyano-2-(2-cyanophenyl)acetate can be sourced from various chemical suppliers and is often utilized in laboratory settings for synthetic purposes .
The synthesis of ethyl 2-cyano-2-(2-cyanophenyl)acetate can be achieved through several methods, primarily involving the reaction of 2-bromobenzonitrile with ethyl cyanoacetate. A common synthetic route includes:
The yield for this synthesis can reach up to 90% under optimized conditions, making it an efficient process for producing this compound . The process involves nucleophilic substitution where the cyano group acts as a leaving group, allowing for the formation of the ester linkage.
The molecular structure of ethyl 2-cyano-2-(2-cyanophenyl)acetate features:
Ethyl 2-cyano-2-(2-cyanophenyl)acetate participates in various chemical reactions due to its functional groups:
The specific conditions for these reactions often involve the use of bases or acidic catalysts to facilitate the formation of desired products. For example, hydroxamic acids synthesized from ethyl 2-cyano-2-(2-cyanophenyl)acetate can undergo further transformations such as Lossen rearrangement .
While specific mechanisms of action for ethyl 2-cyano-2-(2-cyanophenyl)acetate are not extensively documented, compounds with similar structures often interact with biological targets through:
Relevant data indicates that ethyl 2-cyano-2-(2-cyanophenyl)acetate exhibits typical behavior of ester compounds, including hydrolysis under acidic or basic conditions .
Ethyl 2-cyano-2-(2-cyanophenyl)acetate has significant applications in various fields:
Ethyl 2-cyano-2-(2-cyanophenyl)acetate (CAS 86369-35-9) is synthesized via cyano-selective reactions that exploit the electron-withdrawing properties of nitrile groups. The primary route involves a Knoevenagel condensation between 2-cyanobenzaldehyde and ethyl cyanoacetate. This reaction proceeds under basic conditions, where the α-hydrogen of ethyl cyanoacetate is deprotonated to form a nucleophilic enolate. Subsequent attack on the carbonyl carbon of 2-cyanobenzaldehyde yields an α,β-unsaturated intermediate, which dehydrates to form the target compound [6]. Key modifications include:
Table 1: Comparison of Synthesis Pathways
| Method | Reagents | Conditions | Yield | Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation | KOtBu, NH₄Cl, liquid NH₃ | Irradiation, 2 hours | 90% | Requires anhydrous conditions |
| Metal-Free Coupling | 2-Bromobenzonitrile, Pd/Cu | Reflux in DMF | 60–70% | Side-product formation |
Stereoselective synthesis of this compound remains challenging due to the quaternary α-carbon adjacent to two cyano groups. No direct stereochemical control methods are reported in the literature for this specific molecule. However, insights from analogous systems suggest potential strategies:
Solvent polarity and temperature critically impact reaction kinetics and purity:
Table 2: Solvent and Temperature Optimization Parameters
| Process Stage | Optimal Solvent | Temperature Range | Effect on Output |
|---|---|---|---|
| Condensation | Acetonitrile | 0–5°C | Minimizes enolate hydrolysis |
| Dehydration | Liquid NH₃ | 25–30°C | Completes reaction in 2 hours |
| Recrystallization | Ethanol/water (95:5) | –10°C (cooling) | Yields >99% purity crystals |
| Storage | Anhydrous DCM | <–20°C | Prevents hydrolysis over 6 months |
Yield enhancement tactics:
Table 3: Standardized Nomenclature of Ethyl 2-Cyano-2-(2-cyanophenyl)acetate
| Identifier Type | Name |
|---|---|
| IUPAC Name | ethyl 2-cyano-2-(2-cyanophenyl)acetate |
| CAS Registry | 86369-35-9 |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Canonical SMILES | CCOC(=O)C(C#N)C1=CC=CC=C1C#N |
| Alternative Names | benzeneacetic acid, α,2-dicyano-, ethyl ester |
| MDL Number | MFCD28348064 |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: